

TL-895 synthesis and purification methods for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: TL-895 (Evobrutinib)

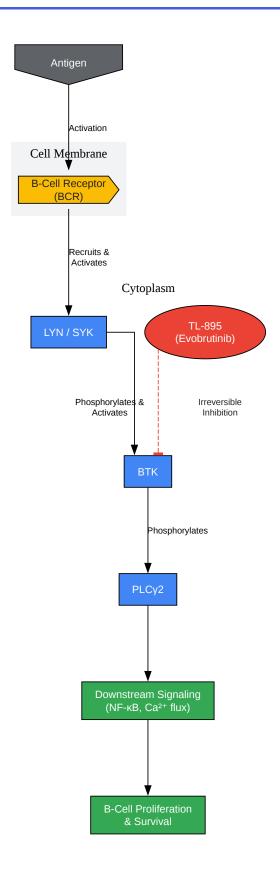
For Research Use Only

Introduction

TL-895, also known as Evobrutinib, is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1]. Identified by its CAS number 1415823-49-2, **TL-895** functions as an ATP-competitive inhibitor and is under investigation for the treatment of various B-cell malignancies and autoimmune diseases[2][3]. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival[3].

Mechanism of Action

Bruton's tyrosine kinase is a critical downstream component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), initiating downstream signals that result in calcium mobilization, activation of transcription factors (like NF-κB), and ultimately, B-cell proliferation and survival.



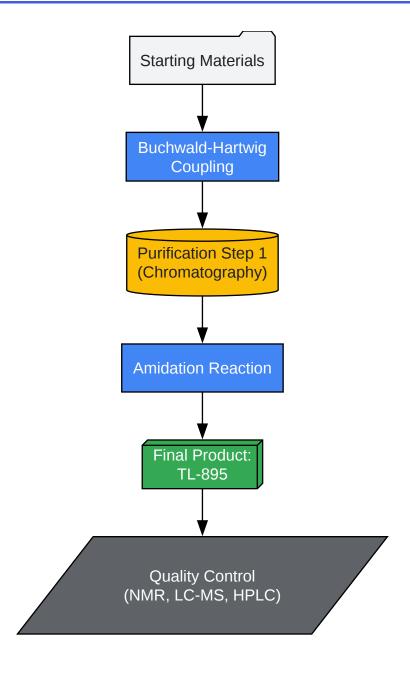
TL-895 exerts its therapeutic effect by irreversibly binding to BTK, thereby blocking its kinase activity. This action effectively shuts down the entire downstream signaling cascade, inhibiting the proliferation of malignant B-cells and reducing the production of inflammatory cytokines[1] [4].

Click to download full resolution via product page

Caption: BTK signaling pathway and the inhibitory action of TL-895.

Quantitative Data

The inhibitory activity and selectivity of **TL-895** have been characterized in various biochemical and cellular assays.


Target/Assay	Metric	Value	Reference
Biochemical Assays			
Recombinant BTK	IC50	1.5 nM	[1]
Recombinant BTK	Ki	11.9 nM	[1]
BMX Kinase	IC ₅₀	1.6 nM	[1]
BLK Kinase	IC50	10-39 nM	
TXK Kinase	IC50	10-39 nM	
Cellular Assays			
Ramos cells (BCR activation)	IC50	45.75 nM	
Basophils (FcR activation)	IC50	1.01 μΜ	
B-cells in PBMCs (CD69)	EC50	12 nM	-
B-cells in whole blood (CD69)	EC50	21 nM	_

Synthesis and Purification Protocols

The synthesis of **TL-895** (Evobrutinib) is detailed in the primary literature, including the "Discovery of Evobrutinib" in the Journal of Medicinal Chemistry and associated patents[1][2] [3]. The following protocol is a representative synthesis.

4.1 Overall Synthesis Workflow

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of **TL-895**.

4.2 Experimental Protocol: Synthesis

The synthesis involves a key Buchwald-Hartwig coupling followed by an amidation reaction to install the acrylamide warhead.

Step 1: Buchwald-Hartwig Coupling

Reactants:

- Intermediate A: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivative
- Intermediate B: A suitable 2,4-dichloropyrimidine derivative

Procedure:

- To a solution of Intermediate B in a mixture of 1,4-dioxane and water, add Intermediate A, sodium carbonate (Na₂CO₃), and a palladium catalyst such as Pd(dppf)Cl₂.
- De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),
 and concentrate under reduced pressure.

Step 2: Amidation with Acryloyl Chloride

Reactants:

- The purified product from Step 1 (an aniline derivative).
- Acryloyl chloride.

Procedure:

- Dissolve the aniline derivative from the previous step in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Methodological & Application

- Add acryloyl chloride dropwise to the cooled solution.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
- Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
- Extract the product with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- 4.3 Experimental Protocol: Purification
- Method: Flash Column Chromatography
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 80%). The optimal gradient should be determined by TLC analysis.

Procedure:

- Dissolve the crude product from the synthesis step in a minimal amount of DCM.
- Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.
- Load the dry powder onto a pre-packed silica gel column equilibrated with the starting mobile phase (e.g., 20% EtOAc/Hexanes).
- Elute the column with the solvent gradient, collecting fractions.
- Analyze the fractions by TLC, and combine the fractions containing the pure product.
- Evaporate the solvent from the combined fractions under reduced pressure to yield TL-895 as a solid.

• Final Quality Control: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>98%).

Protocol for In Vivo Formulation

For preclinical animal studies, **TL-895** can be formulated for oral administration. The following is a common vehicle formulation.

- Vehicle Composition:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween® 80
 - 45% Saline
- Protocol for 1 mL of a 2.08 mg/mL Dosing Solution:
 - Prepare a 20.8 mg/mL stock solution of TL-895 in DMSO.
 - In a sterile tube, add 400 μL of PEG300.
 - Add 50 μL of Tween® 80 and vortex thoroughly.
 - \circ Add 100 μ L of the 20.8 mg/mL **TL-895** stock solution in DMSO to the mixture and vortex until homogenous[5].
 - Slowly add 450 μL of sterile saline while vortexing to obtain a clear, homogenous solution[5][6].
 - If any precipitation is observed, sonication may be required to fully dissolve the compound[7].
 - Note: This formulation should be prepared fresh daily before administration to animals[5].
 All animal procedures must be performed in accordance with IACUC-approved protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evobrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. P1005: EFFECT OF TL-895, A NOVEL BRUTON'S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TL-895 | Btk | 1415823-49-2 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TL-895 synthesis and purification methods for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#tl-895-synthesis-and-purification-methods-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com